

Pirmenol hydrochloride chemical structure and properties

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Compound of Interest

Compound Name: *Pirmenol*

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Pirmenol Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirmenol hydrochloride is a potent Class Ia antiarrhythmic agent with a well-defined electrophysiological profile. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, pharmacology, and pharmacokinetics. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development efforts.

Chemical Structure and Properties

Pirmenol hydrochloride is chemically known as (\pm) -cis- α -[3-(2,6-dimethyl-1-piperidiny)propyl]- α -phenyl-2-pyridinemethanol monohydrochloride.[1] Its structure features a chiral center, and the compound is used as a racemic mixture.

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Caption: Chemical Structure of **Pirmenol** Hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of **pirmenol** hydrochloride is presented in Table 1.

Property	Value	Reference
CAS Number	61477-94-9	[2]
Molecular Formula	C ₂₂ H ₃₁ ClN ₂ O	[2][3]
Molecular Weight	374.95 g/mol	[2][3]
Melting Point	171-172 °C	[4]
Appearance	White to yellow solid	[5]
Solubility	Soluble in DMSO (≥28 mg/mL)	[6]

Pharmacology

Pirmenol is classified as a Class Ia antiarrhythmic agent, exhibiting properties characteristic of this class, including sodium channel blockade and prolongation of the action potential duration.

[7]

Mechanism of Action

The primary mechanism of action of **pirmenol** involves the blockade of fast sodium channels, which decreases the maximum rate of depolarization (V_{max}) of the cardiac action potential.[8]

[9] This effect is more pronounced in depolarized tissues. Additionally, **pirmenol** blocks

potassium channels, leading to a prolongation of the action potential duration and the effective refractory period in atrial and ventricular tissues.[\[8\]](#)[\[9\]](#)

Pirmenol also demonstrates a potent inhibitory effect on the muscarinic acetylcholine receptor-operated potassium current (IK.ACh), with an IC₅₀ of 0.1 μM.[\[2\]](#)[\[6\]](#)[\[10\]](#) This action contributes to its antiarrhythmic effects, particularly in the atria.

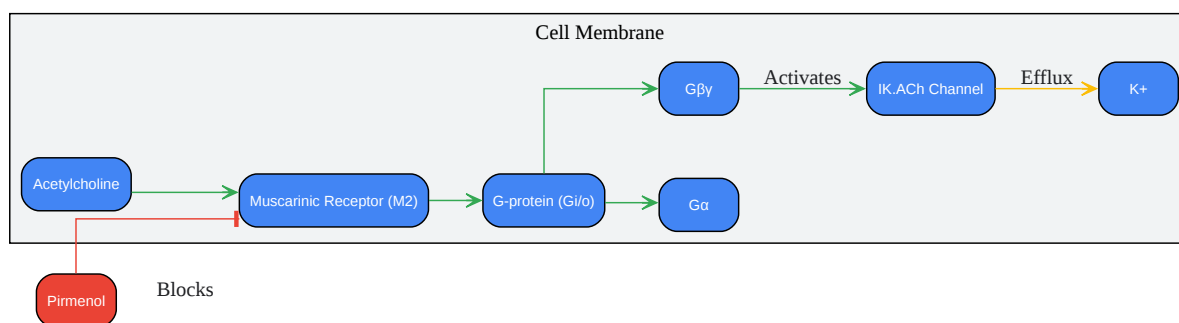
Electrophysiological Effects

The electrophysiological effects of **pirmenol** have been extensively studied in various cardiac tissues and are summarized in Table 2.

Parameter	Effect	Tissue/Model	Reference
Maximum Upstroke Velocity (Vmax)	Decrease	Canine Purkinje fibers, Rabbit atrium, Purkinje cells, and ventricle	[8] [9] [11]
Action Potential Duration (APD)	Prolongation	Canine Purkinje fibers, Rabbit atrium, Purkinje cells, and ventricle	[8] [9] [11]
Effective Refractory Period (ERP)	Prolongation	Atrial and ventricular tissue	[12]
Sinus Node Automaticity	Suppression	Rabbit sinoatrial node	[9]
IK.ACh	Inhibition (IC ₅₀ = 0.1 μM)	Guinea pig atrial cells	[6] [10]
Slow Inward Current (Isi)	Decrease	Rabbit sinoatrial node cells	[13]
Time-dependent K ⁺ Outward Current (IK)	Decrease	Rabbit sinoatrial node cells	[13]

Signaling Pathway

The following diagram illustrates the inhibitory effect of **pirmenol** on the muscarinic acetylcholine receptor-mediated signaling pathway that activates the IK.ACh current.



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Caption: **Pirmenol**'s inhibition of the muscarinic receptor signaling pathway.

Pharmacokinetics

Pirmenol hydrochloride is well-absorbed after oral administration and has a relatively long elimination half-life, allowing for twice-daily dosing.^{[7][14][15]}

Pharmacokinetic Parameters

Key pharmacokinetic parameters of **pirmenol** in humans are summarized in Table 3.

Parameter	Route	Value	Reference
Peak Plasma Concentration (C _{max})	IV (150 mg)	2.14 ± 0.75 µg/mL	[16]
Oral (150 mg)	1.3 ± 0.55 µg/mL	[16]	
Time to Peak (T _{max})	Oral (150 mg)	1 - 3 hours	[16]
Elimination Half-life (t _{1/2})	IV	6.5 - 9.4 hours	[15][16]
Oral	7.6 hours	[16]	
Volume of Distribution (V _d)	IV	0.70 ± 0.36 L/kg	[16]
Total Body Clearance	IV	3.0 ± 2.6 mL/min/kg	[16]
Absolute Bioavailability	Oral	87%	[14][16]
Protein Binding	83% - 90%	[14]	

Experimental Protocols

Electrophysiological Analysis of Pirmenol on Cardiac Action Potentials

This protocol describes a general method for assessing the effects of **pirmenol** on cardiac action potentials using the microelectrode technique.

Objective: To determine the effect of **pirmenol** hydrochloride on the electrophysiological parameters of isolated cardiac tissue (e.g., Purkinje fibers, ventricular muscle).

Materials:

- Isolated cardiac tissue preparation (e.g., canine Purkinje fibers, rabbit papillary muscle).
- Tyrode's solution (composition in mM: NaCl 137, KCl 5.4, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.45, NaHCO₃ 12, Glucose 5.5), gassed with 95% O₂ / 5% CO₂.

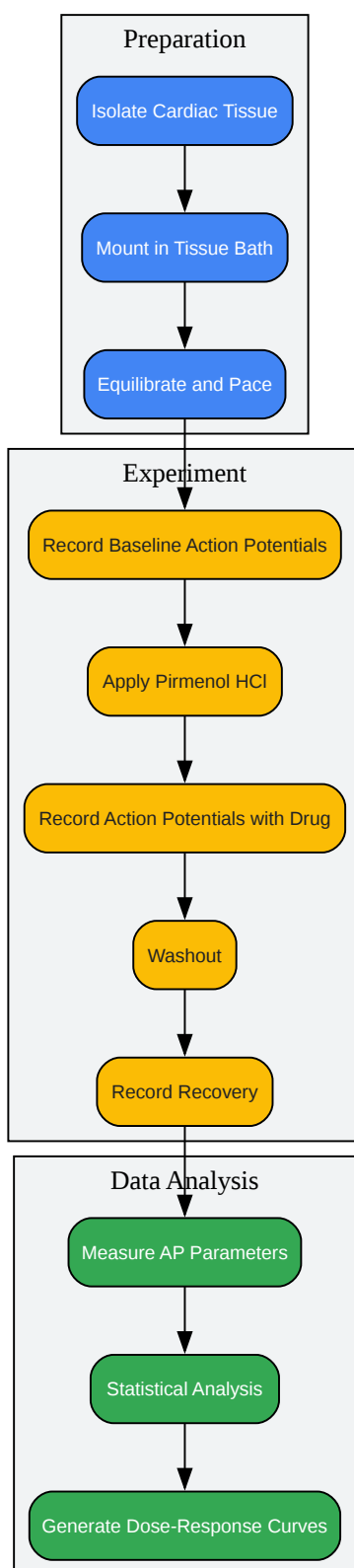
- **Pirmenol** hydrochloride stock solution.
- Glass microelectrodes (filled with 3 M KCl, resistance 10-20 MΩ).
- Microelectrode amplifier and recording system.
- Stimulator for electrical pacing.
- Temperature-controlled tissue bath.

Procedure:

- Dissect and mount the cardiac tissue preparation in a temperature-controlled bath (37°C) superfused with oxygenated Tyrode's solution.
- Allow the preparation to equilibrate for at least 60 minutes.
- Pace the tissue at a constant cycle length (e.g., 1000 ms).
- Impale a cell with a glass microelectrode to record the transmembrane action potential.
- Record baseline action potential parameters, including resting membrane potential, action potential amplitude, V_{max}, and action potential duration at 50% and 90% repolarization (APD₅₀ and APD₉₀).
- Introduce **pirmenol** hydrochloride into the superfusate at desired concentrations (e.g., 1 μM, 5 μM, 10 μM).
- Allow the drug to equilibrate for at least 30 minutes at each concentration.
- Record the action potential parameters at each drug concentration.
- Perform a washout by superfusing with drug-free Tyrode's solution and record the recovery of action potential parameters.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the electrophysiological effects of a compound like **pirmenol**.



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Caption: A generalized workflow for electrophysiological studies.

Synthesis

A common synthetic route to **pirmenol** involves the reaction of γ -chlorobutyrophenone with ethylene glycol to protect the ketone. The resulting ketal is then condensed with cis-2,6-dimethylpiperidine. Subsequent hydrolysis and condensation with 2-bromopyridine yield **pirmenol**.

Conclusion

Pirmenol hydrochloride is a well-characterized Class Ia antiarrhythmic agent with a predictable pharmacokinetic and pharmacodynamic profile. Its mechanism of action, primarily through sodium and potassium channel blockade, along with its inhibition of the $I_{K,ACh}$ current, provides a solid basis for its antiarrhythmic efficacy. This technical guide provides a comprehensive summary of its properties and serves as a valuable resource for researchers in the field of cardiovascular drug discovery and development.

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